molecular formula C14H19NO4 B1315626 1-[(3,4-Dimethoxyphenyl)methyl]-4-(hydroxymethyl)pyrrolidin-2-one CAS No. 96449-62-6

1-[(3,4-Dimethoxyphenyl)methyl]-4-(hydroxymethyl)pyrrolidin-2-one

Cat. No. B1315626
Key on ui cas rn: 96449-62-6
M. Wt: 265.3 g/mol
InChI Key: YBBZCXJUQRZHDD-UHFFFAOYSA-N
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Patent
US04581364

Procedure details

8.0 g of 1-(3,4-dimethoxybenzyl)-4-ethoxycarbonyl-pyrrolidin-2-one were dissolved in 100 ml of methanol. Over a period of 20 minutes, at 0°-10° C., a solution of 2.8 g of sodium borohydride in 30 ml of water was added dropwise, while mechanically stirring, and the mixture was stirred for 5 hours more at 0°-10° C. The excess borohydride was then carefully decomposed by the addition of glacial acetic acid up to a pH of 5 and until the development of gas had ceased, and the methanol was distilled off in vacuo. Some water was added, and the reaction product was taken up in methylene chloride. The methylene chloride phase was then washed with water, dried and evaporated. The residue was chromatographed on silica gel (eluant: methylene chloride/methanol 98:2). Finally, 4.8 g (62% of theory) of the title compound were obtained from the eluate.
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
2.8 g
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:18]=[CH:19][C:20]=1[O:21][CH3:22])[CH2:6][N:7]1[CH2:11][CH:10]([C:12](OCC)=[O:13])[CH2:9][C:8]1=[O:17].[BH4-].[Na+].[BH4-].C(O)(=O)C>CO.O>[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:18]=[CH:19][C:20]=1[O:21][CH3:22])[CH2:6][N:7]1[CH2:11][CH:10]([CH2:12][OH:13])[CH2:9][C:8]1=[O:17] |f:1.2|

Inputs

Step One
Name
Quantity
8 g
Type
reactant
Smiles
COC=1C=C(CN2C(CC(C2)C(=O)OCC)=O)C=CC1OC
Name
Quantity
100 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
2.8 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
30 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[BH4-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)O

Conditions

Stirring
Type
CUSTOM
Details
while mechanically stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred for 5 hours more at 0°-10° C
Duration
5 h
DISTILLATION
Type
DISTILLATION
Details
the methanol was distilled off in vacuo
ADDITION
Type
ADDITION
Details
Some water was added
WASH
Type
WASH
Details
The methylene chloride phase was then washed with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue was chromatographed on silica gel (eluant: methylene chloride/methanol 98:2)

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
COC=1C=C(CN2C(CC(C2)CO)=O)C=CC1OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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